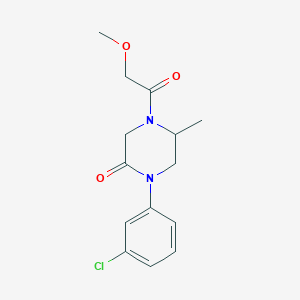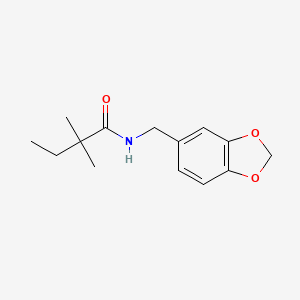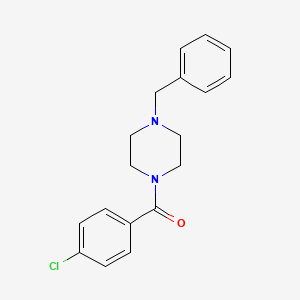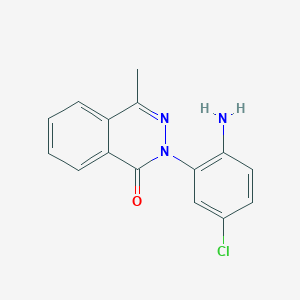![molecular formula C15H13BrFNO3 B5527851 3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5527851.png)
3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime" is a compound that has not been widely studied in the literature. However, related research on similar compounds provides insights into its potential synthesis pathways, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions including bromination, hydrolysis, methoxylation, and oximation. For instance, the synthesis of methyl 4-bromo-2-methoxybenzoate demonstrates a process that could be adapted for the target compound, highlighting the relevance of bromination and methoxylation steps (Chen Bing-he, 2008).
Molecular Structure Analysis
Crystal structure analyses of methoxybenzaldehyde oxime derivatives provide insights into the molecular structure of oxime compounds. These studies reveal different conformations and hydrogen-bonding patterns, which are crucial for understanding the molecular geometry and intermolecular interactions of the target compound (L. Gomes et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of similar benzaldehyde oxime compounds can be inferred from studies on their bromination reactions and the formation of specific derivatives. For example, selective ortho-bromination using Pd-catalyzed C-H activation demonstrates the chemical reactivity of benzaldoxime derivatives, which could be relevant to the target compound's chemical properties (E. Dubost et al., 2011).
Physical Properties Analysis
While direct data on the physical properties of "3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime" is scarce, studies on similar compounds offer a basis for speculation. The crystallography and Hirshfeld surface analysis of methoxybenzaldehyde oxime derivatives provide insights into the physical characteristics such as crystal packing, molecular arrangement, and hydrogen bonding patterns (L. Gomes et al., 2018).
Chemical Properties Analysis
The chemical properties of the compound can be deduced from the behavior of structurally related compounds. For instance, the synthesis and characterization of benzylideneaniline compounds reveal the influence of substituents on the electronic properties and reactivity, providing valuable insights into the potential chemical behavior of the target compound (A. Subashini et al., 2021).
Wissenschaftliche Forschungsanwendungen
Radiosynthesis and Biodistribution
Compounds with similar structural functionalities have been used in the radiosynthesis of novel prosthetic groups for positron emission tomography (PET) imaging. For example, fluorinated aldehyde-containing groups have been conjugated with peptides for quantitative receptor imaging, showcasing the potential for diagnostic applications in medicine (Glaser et al., 2008).
Synthetic Methodologies
Research into the synthesis of methoxybenzoate derivatives from bromo-fluorotoluene demonstrates the utility of such compounds in chemical synthesis, potentially leading to the development of pharmaceuticals or materials with unique properties (Chen Bing-he, 2008).
Structural and Molecular Analysis
The study of methoxybenzaldehyde oxime derivatives has provided insights into their crystal structures and hydrogen-bonding patterns, relevant for the design and development of new materials with specific molecular configurations (Gomes et al., 2018).
Antioxidant Properties
Bromophenols, with structural similarities, isolated from red algae have been studied for their antioxidant activity, indicating potential applications in preventing oxidative stress and related diseases (Olsen et al., 2013).
Anticancer Research
The synthesis and evaluation of compounds containing methoxy and bromo groups for anticancer activity highlight the potential therapeutic applications of such chemicals in treating various cancers (Bekircan et al., 2008).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(NE)-N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO3/c1-20-14-7-11(8-18-19)6-13(16)15(14)21-9-10-2-4-12(17)5-3-10/h2-8,19H,9H2,1H3/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYURKKSGVYRMOP-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NO)Br)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/O)Br)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5527770.png)



![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-cyclopropylacetamide](/img/structure/B5527794.png)
![isobutyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5527800.png)


![2-[(3-chloro-4-methoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5527835.png)
![{2-bromo-4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5527846.png)

![methyl [2-(methylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5527860.png)
![3-ethyl-8-[3-(1H-imidazol-2-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5527870.png)
![4-{acetyl[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B5527877.png)